
Tungsten telluride (WTe2)
Structure
2D Structure

Eigenschaften
IUPAC Name |
bis(tellanylidene)tungsten | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Te.W | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGOJOJMWHVMAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Te]=[W]=[Te] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
WTe2, Te2W | |
Record name | tungsten(IV) telluride | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Tungsten(IV)_telluride | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065243 | |
Record name | Tungsten telluride (WTe2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12067-76-4 | |
Record name | Tungsten telluride (WTe2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12067-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tungsten telluride (WTe2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012067764 | |
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Record name | Tungsten telluride (WTe2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Tungsten telluride (WTe2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tungsten ditelluride | |
Source | European Chemicals Agency (ECHA) | |
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Beschreibung
Spin-Polarized Electronic States in WTe2
The electronic states in WTe2 are inherently spin-polarized due to the material's strong spin-orbit coupling and lack of inversion symmetry. arxiv.org This results in a lifting of the spin degeneracy of the electronic bands, a phenomenon known as spin splitting. arxiv.org The spin texture of the Fermi surface in WTe2 is complex, with the spin polarization direction being dependent on the momentum of the electrons. researchgate.netresearchgate.net This spin-momentum locking is a key feature of topological materials and is crucial for the generation and manipulation of spin currents. aip.org
First-principles calculations have revealed significant spin-splitting in the band structure of WTe2. arxiv.orgrsc.org For instance, a large spin splitting of approximately 40 meV has been calculated at the bottom of the conduction band. researchgate.netresearchgate.net This spin splitting is a direct consequence of the broken inversion symmetry in the crystal structure of WTe2. researchgate.net The low symmetry of the WTe2 structure also leads to a "canted" spin texture, where the spin polarization of the topologically protected boundary states is tilted in the yz-plane. aps.org This is a departure from the more conventional z-polarized spin states found in many other topological insulators. aps.org
The spin-polarized states in WTe2 are not limited to its bulk. The surface states of WTe2 also exhibit a strong spin polarization, which is a hallmark of its topological nature. aps.org This surface spin polarization has been experimentally observed using techniques like angle-resolved photoemission spectroscopy (ARPES). arxiv.org The ability to modify the electronic and spin properties of monolayer WTe2 through methods like 3d transition-metal adsorption further highlights the tunability of its spin-polarized states. rsc.org
Property | Description | Significance |
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Spin Splitting | Lifting of spin degeneracy in the electronic bands due to strong spin-orbit coupling and broken inversion symmetry. arxiv.org A splitting of ~40 meV is observed at the bottom of the conduction band. researchgate.netresearchgate.net | Enables the generation of spin-polarized currents. |
Spin-Momentum Locking | The spin polarization of an electron is locked to its momentum. aip.org | Fundamental to the quantum spin Hall effect and efficient charge-to-spin conversion. |
Canted Spin Texture | The spin polarization of the edge states is tilted in the yz-plane due to the low crystal symmetry. aps.org | Offers unique control over spin orientation. |
Surface Spin Polarization | Topologically protected spin-polarized states exist on the surface of WTe2. aps.org | Crucial for spintronic applications utilizing surface transport. |
Ultrafast Spin Dynamics and Relaxation Processes
The study of ultrafast spin dynamics in WTe2 is crucial for understanding its potential in high-speed spintronic devices. Time-resolved magneto-optical Kerr effect (TR-MOKE) spectroscopy has been a key technique in probing these dynamics on picosecond and femtosecond timescales. whiterose.ac.uksemanticscholar.orgresearchgate.net
Research has revealed that the ultrafast spin relaxation process in WTe2 is highly anisotropic. whiterose.ac.uksemanticscholar.orgresearchgate.net This anisotropy is attributed to the material's unique crystalline structure and anisotropic energy bands. whiterose.ac.ukaip.org The relaxation process has been observed to exhibit a combination of six-fold and two-fold symmetries when the polarization of the probe light is varied. whiterose.ac.uksemanticscholar.orgresearchgate.net The six-fold symmetry is linked to the lattice structure of WTe2 films, which can form three energetically equivalent domains rotated by 120 degrees with respect to each other. whiterose.ac.uk The two-fold symmetry, on the other hand, is associated with the matrix element effect. whiterose.ac.ukaip.org
The spin relaxation in WTe2 occurs through a two-step process. whiterose.ac.ukresearchgate.net Initially, there is a rapid intra-band spin polarization-flip transition, followed by a slower defect scattering process. whiterose.ac.uk The lifetime of the initial spin polarization-flip has been measured to be as fast as 0.8 picoseconds. whiterose.ac.uksemanticscholar.orgresearchgate.net The subsequent defect scattering process has a longer duration of about 5.9 picoseconds. whiterose.ac.uksemanticscholar.orgresearchgate.net Ab initio calculations predict a spin lifetime for bulk-state electrons of approximately 1 picosecond at room temperature. arxiv.org
A noteworthy phenomenon observed in WTe2 is the transient spin polarization-flip transition upon photoexcitation. whiterose.ac.uksemanticscholar.orgresearchgate.net This ultrafast process, occurring within 0.8 picoseconds, involves the reversal of the spin polarization of excited carriers. arxiv.org This transition is linked to the spin splitting at the bottom of the conduction band valley. arxiv.org The ability to induce such a rapid spin-flip with light opens up possibilities for all-optical control of spin states in WTe2-based devices.
Process | Timescale | Underlying Mechanism |
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Transient Spin Polarization-Flip | ~0.8 ps whiterose.ac.uksemanticscholar.orgresearchgate.net | Intra-valley transition corresponding to the spin split at the bottom of the conduction band. arxiv.org |
Defect Scattering | ~5.9 ps whiterose.ac.uksemanticscholar.orgresearchgate.net | Scattering of the inversed spin by defects in the material. whiterose.ac.uk |
Overall Spin Relaxation | ~1 ps (predicted for bulk electrons at room temperature) arxiv.org | Combination of intra-band transitions and defect scattering. |
Efficient Charge-to-Spin Conversion: Spin Hall and Inverse Spin Hall Effects
WTe2 has been identified as a highly efficient material for converting charge currents into spin currents, and vice versa, through the Spin Hall Effect (SHE) and the Inverse Spin Hall Effect (ISHE). aps.orgarxiv.org This high efficiency stems from its strong spin-orbit coupling and unique spin-textured electronic states. aps.org The ability to perform this conversion at room temperature makes WTe2 particularly attractive for practical spintronic applications. aps.orgarxiv.orgaps.org
The charge-to-spin conversion in WTe2 has been experimentally demonstrated in van der Waals heterostructures, for example, by interfacing it with graphene. aps.orgarxiv.org In these devices, a charge current passed through the WTe2 layer generates a pure spin current that can be injected into the adjacent graphene channel and detected non-locally. aps.orgaps.org The reciprocal process, the ISHE, where a spin current injected into WTe2 generates a transverse charge voltage, has also been observed, confirming the Onsager reciprocity relation. aps.org
Interestingly, the charge-to-spin conversion in WTe2 can exhibit unconventional characteristics. arxiv.org Some studies suggest a conversion mechanism that is distinct from the conventional SHE and the Rashba-Edelstein effect, potentially arising from a combination of reduced crystal symmetry, large spin Berry curvature, and the novel spin-texture of its Fermi states. arxiv.orgaps.org Furthermore, the efficiency of this conversion can be controlled, for instance, through ferroelectric switching in bilayer WTe2, which allows for non-volatile control over the sign of the spin accumulation. aps.orgarxiv.org
Spin-Orbit Torques in WTe2 Heterostructures (e.g., WTe2/Py bilayers)
Spin-orbit torques (SOTs) in heterostructures comprising WTe2 and a ferromagnetic material, such as Permalloy (Py; Ni80Fe20), provide an efficient means of manipulating magnetization. aps.orgresearchgate.net The low crystal symmetry of WTe2 allows for the generation of an unconventional out-of-plane antidamping torque when a current is applied along a low-symmetry axis. aps.orgresearchgate.net This is in contrast to high-symmetry heavy metals like platinum, which primarily generate an in-plane damping-like torque.
The existence of this out-of-plane torque has been confirmed in WTe2/Py bilayers through techniques like second-harmonic Hall and spin-torque ferromagnetic resonance (ST-FMR) measurements. aps.org The sign of this out-of-plane torque has been shown to reverse across a monolayer step in the WTe2, a direct consequence of the material's non-symmorphic crystal symmetries. aps.org The magnitude of this torque is significant even for a single monolayer of WTe2, making it a promising material for ultrathin spintronic devices. aps.org
The efficiency of SOT generation in WTe2 heterostructures can be substantial. For instance, amorphous WTe2 heterostructures deposited by magnetron sputtering have demonstrated a sizable damping-like SOT efficiency of approximately 0.20. bohrium.comacs.orgacs.org Studies on WTe2/ferromagnet heterostructures with perpendicular magnetic anisotropy have also shown an enhancement of the SOT efficiency with increasing WTe2 thickness, which may be attributed to spin absorption at the interfaces and the SHE. aip.orgresearchgate.net
Heterostructure | Key Finding | SOT Efficiency (ξ_DL) |
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WTe2/Py | Generation of an out-of-plane antidamping torque due to low crystal symmetry. aps.orgresearchgate.net The sign of the torque reverses with a monolayer step. aps.org | Not explicitly quantified in these terms in the provided context. |
Amorphous WTe2/CoTb | Sizable damping-like SOT efficiency in a scalable material platform. bohrium.comacs.orgacs.org | ~0.20 bohrium.comacs.orgacs.org |
WTe2/Perpendicular Magnetic Anisotropy Ferromagnet | Enhancement of SOT efficiency with increasing WTe2 thickness. aip.orgresearchgate.net | Dependent on WTe2 thickness. aip.orgresearchgate.net |
Research into Majorana Fermions and Topological Superconductivity through WTe2
The unique topological properties of WTe2 make it a compelling candidate for realizing topological superconductivity and hosting Majorana fermions, which are their own antiparticles. acs.orgcmu.edu These exotic quasiparticles are of great interest for their potential applications in fault-tolerant quantum computing.
One promising approach to induce superconductivity in WTe2 is through the proximity effect, where a conventional superconductor is placed in close contact with the WTe2. acs.orgcmu.edu Experiments have demonstrated strong proximity-induced superconductivity in WTe2 when it is part of a van der Waals heterostructure with a superconductor like Niobium diselenide (NbSe2). acs.orgcmu.edu In such structures, the superconducting properties of NbSe2 are imparted to the WTe2, leading to the opening of a superconducting gap in its electronic spectrum. acs.orgcmu.edu
Crucially, it has been shown that the spectroscopic features of the quantum spin Hall edge states in monolayer WTe2 remain intact even after superconductivity is induced. cmu.edu This coexistence of the quantum spin Hall effect and superconductivity is a key requirement for creating a one-dimensional topological superconductor. cmu.edu Theoretical studies have also proposed that monolayer WTe2 could host higher-order topological superconductivity, with Majorana zero modes localized at the corners of a sample. arxiv.orgarxiv.org This higher-order topological phase is predicted to emerge in the presence of p-wave pairing, which can be stabilized by factors such as repulsive on-site interactions or an in-plane magnetic field. arxiv.orgarxiv.org
Single Crystal Growth Techniques
The fabrication of high-quality bulk single crystals of WTe2 is a prerequisite for both fundamental research and as a source material for obtaining 2D layers through exfoliation. The primary methods for growing WTe2 single crystals include Chemical Vapor Transport (CVT), flux growth, and eutectic metal alloy synthesis.
The Chemical Vapor Transport (CVT) method is a widely employed technique for growing high-quality single crystals of various materials, including WTe2. semanticscholar.orgsciforum.net This process involves the use of a transport agent, typically a halogen like bromine (Br) or iodine (I), to transport the constituent elements (tungsten and tellurium) in the vapor phase from a source zone to a cooler growth zone within a sealed ampoule. semanticscholar.orgsciforum.net
The synthesis process generally begins with the sintering of stoichiometric amounts of high-purity tungsten and tellurium powders in an evacuated quartz ampoule. semanticscholar.orgsciforum.net This initial step forms a polycrystalline WTe2 powder. The resulting powder is then sealed in another quartz ampoule with a transport agent. The ampoule is placed in a two-zone furnace, creating a temperature gradient between the source zone (hotter end) and the growth zone (cooler end). semanticscholar.orgsciforum.net The transport agent reacts with the WTe2 powder at the source zone to form volatile tungsten and tellurium halide species. These gaseous molecules then diffuse to the growth zone, where they decompose and deposit high-quality WTe2 single crystals due to the lower temperature. semanticscholar.orgsciforum.net
Optimization of the CVT method is critical for obtaining large, high-quality crystals. Key parameters that can be tuned include the type and concentration of the transport agent, the temperatures of the source and growth zones, and the growth duration. For instance, using bromine as a transport agent, WTe2 single crystals with dimensions up to 1 cm² have been successfully grown. semanticscholar.org Thermodynamic modeling can also be employed to predict optimal growth conditions, such as the reasonable temperature range for crystal growth, which has been identified as being between 650 and 750 °C when using bromine or TeBr4 as the transport agent. acs.org
Table 1: Optimized Parameters for CVT Growth of WTe2 Single Crystals
Parameter | Value | Source |
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Transport Agent | Bromine (Br) | semanticscholar.orgsciforum.net |
Transport Agent Concentration | 3 mg/ml | semanticscholar.org |
Source Zone Temperature | 780 °C | semanticscholar.org |
Growth Zone Temperature | 680 °C | semanticscholar.org |
Growth Duration | 7-8 days | semanticscholar.org |
Resulting Crystal Size | Up to 1 cm² | semanticscholar.org |
Flux Growth Methods
Flux growth is another powerful technique for producing high-quality single crystals of WTe2, often yielding crystals with superior quality compared to those grown by CVT. researchgate.netarxiv.org This method involves dissolving the constituent elements in a molten salt (the flux) at a high temperature, followed by slow cooling to allow for the crystallization of the desired compound. A key advantage of the flux method is that it is a halide-free technique, which can lead to crystals with lower defect concentrations and higher electronic mobility. 2dsemiconductors.com
In a typical flux growth process for WTe2, high-purity tungsten and a significant excess of tellurium (acting as a self-flux) are sealed in an evacuated quartz tube. researchgate.netweizmann.ac.il The mixture is heated to a high temperature (e.g., 900 °C) to completely melt the components and then slowly cooled over an extended period (e.g., at a rate of 1 °C/hour) to a lower temperature (e.g., 600 °C). researchgate.net During the slow cooling process, WTe2 crystals nucleate and grow from the supersaturated solution. The excess tellurium flux is then removed, often by centrifuging the ampoule at a high temperature. researchgate.net
The quality of the flux-grown crystals is highly dependent on the cooling rate, with slower cooling rates generally resulting in higher-quality crystals with better residual resistivity ratios (RRR). arxiv.org WTe2 crystals grown by the flux method have demonstrated exceptionally high magnetoresistance, significantly exceeding that of CVT-grown crystals. arxiv.org
Table 2: Research Findings on Flux Growth of WTe2 Single Crystals
Finding | Details | Source |
---|---|---|
Crystal Quality | Consistently higher quality than halide-assisted vapor transport methods. | researchgate.netarxiv.org |
Residual Resistivity Ratio (RRR) | Values as high as 1250 have been achieved. | arxiv.org |
Magnetoresistance (MR) | MR values at 9 Tesla and 2 Kelvin as high as 1.75 million %. | arxiv.org |
Growth Parameters | W:Te ratio of 1:99, grown from a Te-rich binary melt. | weizmann.ac.il |
Eutectic Metal Alloy Synthesis
A more recent approach for the synthesis of single-crystalline WTe2 involves the use of eutectic metal alloys. mdpi.com This method can overcome challenges associated with the high vapor pressure of tellurium and the low binding energy of the W-Te bond. mdpi.com While detailed experimental parameters are less commonly reported in the literature compared to CVT and flux growth, the principle of this method is to use a low-melting-point metal or alloy as a solvent for the growth of WTe2 crystals at temperatures below the melting points of the constituent elements. This approach has the potential for scalable and controllable growth of high-quality crystals. One of the advantages of this method is the potential for straightforward transfer of the grown WTe2 to various substrates without degradation. mdpi.com
Two-Dimensional Film and Monolayer Synthesis Approaches
The synthesis of two-dimensional (2D) WTe2 films and monolayers is essential for investigating their novel electronic properties, such as the quantum spin Hall effect, and for their integration into electronic devices. The primary methods for obtaining 2D WTe2 are mechanical exfoliation from bulk crystals and chemical vapor deposition (CVD).
Mechanical exfoliation, often referred to as the "Scotch tape method," is the most straightforward technique for obtaining high-quality, single-crystal flakes of 2D materials, including WTe2. mdpi.comresearchgate.net This top-down approach involves using an adhesive tape to peel off thin layers from a bulk WTe2 single crystal. researchgate.net The process is repeated until atomically thin flakes, including monolayers, are isolated. azonano.com
The success of mechanical exfoliation relies heavily on the quality of the starting bulk crystal. researchgate.net High-quality, defect-free crystals are more likely to yield large-area, uniform flakes. researchgate.net While this method is excellent for fundamental research due to the high crystalline quality of the exfoliated flakes, it suffers from low yield and a lack of scalability, making it unsuitable for large-scale device production. mdpi.comntu.edu.sg The size and thickness of the exfoliated flakes are also difficult to control precisely. azonano.com To improve the yield of large-area monolayers, alternative exfoliation techniques have been explored, such as metal-assisted exfoliation, which utilizes the strong adhesion between a metal film and the 2D material. researchgate.netsemanticscholar.org
Chemical Vapor Deposition (CVD) has emerged as a promising bottom-up approach for the synthesis of large-area, uniform, and high-quality 2D WTe2 films. ntu.edu.sgacs.orgfigshare.comacs.org CVD offers better control over the thickness and morphology of the grown films compared to mechanical exfoliation and is a more scalable process. ntu.edu.sg
In a typical CVD process for WTe2, volatile precursors of tungsten and tellurium are introduced into a furnace and react on a substrate at elevated temperatures. acs.org Various tungsten sources, such as tungsten hexachloride (WCl6) and tungsten trioxide (WO3), have been used. acs.orgresearchgate.net For instance, centimeter-scale, uniform few-layer 1T′-WTe2 films have been successfully grown using WCl6 and tellurium powders in a three-zone CVD system. acs.org The thickness of the WTe2 films can often be tuned by adjusting the growth parameters, such as the temperature, pressure, and precursor flow rates. acs.orgfigshare.com
The choice of substrate can also influence the growth and quality of the WTe2 films. While SiO2/Si is a common substrate, the growth of WTe2 on other substrates like yttria-stabilized zirconia (YSZ) has also been demonstrated. acs.orgacs.org Despite the progress in CVD growth of WTe2, achieving large-area, reproducible synthesis of high-quality monolayer WTe2 remains a significant challenge. researchgate.net
Table 3: CVD Growth Parameters for Large-Area WTe2 Films
Precursors | Substrate | Growth Temperature | Resulting Film Characteristics | Source |
---|---|---|---|---|
WCl6, Te | SiO2/Si | 500 °C | Centimeter-scale, uniform few-layer 1T′-WTe2 films. | acs.org |
WO3, Te | SiO2/Si | 650 - 800 °C | Single-crystal monolayers with lateral dimensions of 10s to 100s of micrometers. | researchgate.net |
W foil, Te | SiO2/Si | Not Specified | Large-area polycrystalline films. | researchgate.net |
Tailoring Electronic and Topological Properties Through External Fields
Strain Engineering of WTe2 Electronic Structure
Mechanical strain has emerged as a powerful tool to modify the electronic band structure of two-dimensional materials. In WTe2, the application of strain can induce significant changes, from altering the fundamental band gap to driving topological phase transitions.
The application of uniaxial strain to WTe2 has been shown to be a potent method for tuning its electronic properties. First-principles calculations have revealed that the band structure of WTe2 is highly sensitive to strain. Uniaxial stress applied along the crystallographic 'a' axis can lead to a significant, temperature-nonmonotonic elastoresistance. This large elastoresistance is primarily driven by the strain-induced change in carrier density rather than modifications to effective masses or scattering rates. pnas.org
In bulk single crystals of WTe2, applying uniaxial stress along the 'a' direction results in a considerable elastoresistance that can be tuned by an external magnetic field. pnas.org This magnetoelastoresistance (MER) provides a detailed probe into the strain-induced modifications of the electronic structure. pnas.org Analysis of Shubnikov-de Haas (SdH) oscillations under strain indicates a variation in both carrier densities and effective masses. pnas.org Theoretical calculations support these experimental findings, showing that strain alters the sizes of the electron and hole pockets, which is the dominant factor behind the observed elastoresistance. pnas.org
Monolayer 1T'-WTe2 is intrinsically a semimetal, a property that limits its direct application in devices based on the quantum spin Hall (QSH) effect due to the mixing of bulk and edge states. researchgate.netarxiv.orgnih.gov However, strain engineering provides a pathway to overcome this limitation. Theoretical and experimental studies have demonstrated that applying specific types of strain can drive a phase transition from a semimetal to a quantum spin Hall insulator with a full bulk band gap. researchgate.netarxiv.orgnih.govaps.org
This transition can be achieved by applying either compressive strain along the 'a' axis or tensile strain along the 'b' axis. researchgate.netnih.govaps.org First-principles calculations predict that these specific strains can effectively open a band gap while preserving the non-trivial Z2 topology of the material. aps.org Experimental verification of this transition has been achieved through studies combining molecular beam epitaxy (MBE) and in-situ scanning tunneling microscopy/spectroscopy (STM/STS), where strain is induced by a distorted substrate. researchgate.netaps.org These experiments confirmed that a moderate in-plane strain can indeed open a full insulating gap. aps.org
Strain Type | Axis | Effect on Monolayer WTe2 | Reference |
Compressive | a-axis | Induces a transition from semimetal to a quantum spin Hall insulator. | researchgate.netaps.org |
Tensile | b-axis | Induces a transition from semimetal to a quantum spin Hall insulator. | researchgate.netaps.org |
Tensile | a-axis | Opens an indirect band gap of about 40 meV at 2% strain. | aip.org |
Compressive | b-axis | Opens a band gap. | aip.org |
The band gap of WTe2 can be precisely modulated by applying both compressive and tensile strain. In monolayer 1T'-WTe2 nanoribbons, fixing the lattice constant of the a-axis and applying strain along the b-axis allows for significant tuning of the bulk band gap. scirp.org
Under tensile strain along the b-axis, the band gap gradually increases. For instance, a tensile strain of 2.9% can increase the bulk band gap to 245 meV. scirp.org Conversely, compressive strain along the b-axis causes the band gap to decrease. A compression of 2.2% can reduce the band gap to 93 meV. scirp.org This wide range of tunability, from 93 meV to 245 meV, demonstrates the effectiveness of strain in engineering the electronic properties of WTe2. scirp.org
First-principles calculations on 2H-WTe2 monolayers also show a clear response to biaxial strain. Unstrained, it exhibits a band gap of 1.043 eV (using GGA) or 1.1089 eV (using GGA + U). researchgate.net Under 2% biaxial compression, the band gap increases to 1.1487 eV (GGA) or 1.2332 eV (GGA + U). researchgate.net In contrast, 2% biaxial tensile stress reduces the band gap to 0.9439 eV (GGA) or 0.9945 eV (GGA + U). researchgate.net
Material | Strain Type | Strain Magnitude | Band Gap (meV) | Reference |
Monolayer 1T'-WTe2 Nanoribbon | Tensile (along b-axis) | 2.9% | 245 | scirp.org |
Monolayer 1T'-WTe2 Nanoribbon | Compressive (along b-axis) | -2.2% | 93 | scirp.org |
Monolayer 2H-WTe2 | Biaxial Compressive | 2% | 1148.7 (GGA), 1233.2 (GGA+U) | researchgate.net |
Monolayer 2H-WTe2 | Biaxial Tensile | 2% | 943.9 (GGA), 994.5 (GGA+U) | researchgate.net |
A crucial aspect of topological materials is the stability of their unique edge states against perturbations. In monolayer 1T'-WTe2, the topological edge states have been found to be remarkably robust even in the presence of strain that drives the semimetal-to-insulator transition. researchgate.netarxiv.orgaps.org
Experimental studies have shown that even after inducing a full bulk gap through strain, the characteristic signatures of one-dimensional topological edge states persist. aps.org These states are observed at the edges of both semimetallic and insulating WTe2 islands, indicating that the non-trivial Z2 topology is maintained under external strain. aps.org Theoretical calculations further confirm that during the strain-induced phase transition from a semimetal to an insulator, the topology of the edge states remains unchanged. scirp.org This robustness is a key property for the potential application of WTe2 in topological electronic devices. aps.orgscirp.org
Gate Voltage Control and Electrostatic Tuning of WTe2 Properties
Electrostatic gating provides another effective means to control the electronic properties of WTe2. By applying a gate voltage, the carrier density and mobility can be modulated, leading to significant changes in the material's transport characteristics.
In thin crystals of semi-metallic WTe2, a strong and unconventional gate dependence of magneto-transport has been observed. researchgate.net This phenomenon arises from gate-induced variations in the mobility of bulk electrons and holes, particularly when the crystal thickness is smaller than the carrier mean free path. researchgate.net The gate voltage can tune the bulk carrier mobility by altering the scattering at the surface, demonstrating a long-range field effect that extends far beyond the electrostatic screening length. unige.ch
Detailed studies on ultrathin WTe2 sheets have shown that electrostatic back gating can tune the magnetoresistance by up to approximately 100% for a ~13 nm-thick sheet. rsc.org Analysis using a two-band model and Shubnikov-de Haas oscillations reveals that both carrier concentration and mobility are modulated by the gate voltage. rsc.org Furthermore, in monolayer 1T'-WTe2, gating can induce a significant change in the magnitude of the insulating gap. proquest.com Positive gate voltages tend to increase the band gap, while negative gate voltages decrease it. proquest.com This high sensitivity of the band structure to electric fields is attributed to a combination of the spatial localization of conduction and valence bands and Rashba-like spin-orbit coupling, which leads to a gate-induced spin-splitting of the bulk bands. proquest.com First-principles calculations also suggest that electron doping through gating can lead to a series of phase transitions in monolayer 1T'-WTe2, including the emergence of a phonon-mediated superconducting phase followed by a charge density wave (CDW) phase. rsc.org
Twist Angle Engineering in Bilayer WTe2 Systems
The advent of van der Waals heterostructures has introduced a new degree of freedom for tuning material properties: the twist angle between adjacent layers. In bilayer WTe2, the twist angle significantly alters the electronic band structure, leading to the emergence of novel electronic phases and moiré patterns.
First-principle calculations have shown that twisting the layers of bilayer WTe2 can induce substantial changes in its electronic structure, effectively engineering the band gap. frontiersin.orgfrontiersin.org The band gap is highly sensitive to the twist angle, with a semiconductor-to-metal phase transition predicted at a twist angle of 15°. frontiersin.orgfrontiersin.org At a twist angle of 0°, the system has its largest direct band gap of about 0.74 eV. researchgate.net As the twist angle increases, the band gap generally decreases, reaching an almost zero-gap state at 14° (approximately 0.07 eV) before the metallic transition at 15°. frontiersin.orgresearchgate.net
Twist Angle (°) | Band Gap (eV) | Band Gap Type | Reference |
0 | ~0.74 | Direct | researchgate.net |
10 | Decreased | - | frontiersin.org |
14 | ~0.07 | - | frontiersin.orgresearchgate.net |
15 | 0 (Metallic) | - | frontiersin.orgfrontiersin.org |
The twist between the layers creates a moiré superlattice that can confine electronic states. frontiersin.org Unlike the hexagonal moiré patterns common in other twisted transition metal dichalcogenides, the low-symmetry, anisotropic lattice of 1T'-WTe2 gives rise to qualitatively different, one-dimensional striped moiré patterns. aps.org These quasi-one-dimensional moiré patterns have been experimentally observed at large twist angles, such as 58° and 62°. atlas.jp The formation of these 1D channels can lead to highly anisotropic transport properties, with the potential to host exotic physics like Luttinger liquid behavior. aps.org
Electronic Structure Modulation through Interlayer Twist
The introduction of an interlayer twist angle in bilayer WTe2 fundamentally alters its electronic landscape. The twist breaks the symmetry and periodicity of the original stacked system, which in turn modifies the van der Waals (vdW) coupling between the layers. frontiersin.org This structural change has a direct and significant impact on the electronic band structure. frontiersin.orgfrontiersin.org
First-principle calculations have demonstrated that the twist angle systematically modulates the band structure of WTe2. frontiersin.orgx-mol.com For instance, in an untwisted (0° angle) AB-stacked bilayer WTe2, the material exhibits a direct bandgap where both the valence-band maximum (VBM) and the conduction-band minimum (CBM) are located at the G point of the Brillouin zone. frontiersin.org As the twist angle is introduced and increased, the relative positions of the VBM and CBM evolve, leading to substantial changes in the electronic properties. frontiersin.org
This modulation is not merely a change in the bandgap value but a comprehensive restructuring of the electronic states. Angle-resolved photoemission spectroscopy has confirmed the twist-angle dependence of the band structure around the Fermi level, including the presence of distinct electron pockets. aps.org The hybridization between the layers is highly sensitive to the local stacking arrangement, which varies periodically in a twisted structure. aps.org This variation leads to topological transitions in the Fermi contour character in different regions of the moiré supercell, dramatically affecting the shape and size of electron and hole pockets. aps.org The localization of projected density of states (PDOS) also shifts with the twist angle, with sharp peaks moving closer to the Fermi level as the angle increases, indicating a strengthening of electron correlations. frontiersin.orgfrontiersin.org
Band Gap Engineering via Moiré Potential in Twisted Bilayers
A key consequence of creating a twisted bilayer is the formation of a moiré superlattice. This large-scale periodic pattern, arising from the lattice mismatch and relative rotation between the layers, imposes a corresponding moiré potential that confines the electronic states. frontiersin.orgfrontiersin.org This phenomenon, famously observed in twisted bilayer graphene, is also a powerful tool for band gap engineering in semiconductor materials like WTe2. frontiersin.orgx-mol.com
The moiré potential directly modulates the bandgap of twisted bilayer WTe2, with the gap value being highly sensitive to the precise twist angle. frontiersin.orgresearchgate.net Theoretical studies have systematically mapped this relationship, showing a general trend of bandgap reduction as the twist angle increases from 0°. frontiersin.org For example, at a 0° twist angle, bilayer WTe2 has a direct bandgap of approximately 0.74 eV. frontiersin.orgfrontiersin.org As the twist angle increases, the bandgap decreases significantly. At an angle of 14°, the bandgap is reduced to just 0.07 eV (or 0.06 eV, as reported in another instance), indicating a near-closure of the gap. frontiersin.org This high degree of tunability allows for the precise engineering of the material's optical and electronic properties for specific applications. frontiersin.org
The effect of the moiré potential is not limited to homostructures. In WTe2/WSe2 heterostructures, the WSe2 layer provides a moiré potential that is responsible for the formation of flat bands in the WTe2 layer. arxiv.org This demonstrates the broader applicability of using moiré potentials to engineer band structures in van der Waals heterostructures. arxiv.orgarxiv.org
Twist Angle (°) | Bandgap (eV) | Bandgap Type |
---|---|---|
0 | ~0.74 | Direct frontiersin.orgfrontiersin.org |
14 | ~0.07 | Direct frontiersin.org |
15 | 0 | Metallic frontiersin.orgfrontiersin.orgresearchgate.net |
Semiconductor-to-Metal Phase Transitions Induced by Twist Angle
The ultimate demonstration of band structure control via twist angle is the induction of a phase transition. In twisted bilayer WTe2, a semiconductor-to-metal phase transition has been theoretically predicted. frontiersin.orgx-mol.comresearchgate.net This transition is a direct result of the bandgap engineering discussed previously.
As the twist angle is increased, the bandgap of the system progressively shrinks. frontiersin.org Calculations show that at a specific twist angle of 15°, the bandgap completely closes, becoming zero. frontiersin.orgfrontiersin.orgx-mol.com At this point, the valence and conduction bands meet at the Fermi level, and the material transitions from a semiconductor to a metallic state. frontiersin.orgresearchgate.net This transition is characterized by the VBM increasing and the CBM decreasing with the twist angle until they converge. frontiersin.org
The projected density of states (PDOS) provides further insight into this transition. As the twist angle approaches 15°, sharp peaks in the PDOS, attributed to localized electrons in the d-orbitals of the tungsten atoms, move closer to the Fermi level. frontiersin.orgfrontiersin.org At 15°, the appearance of these sharp peaks near the Fermi level signifies a strong change in the density of states, consistent with the emergence of a metallic phase. frontiersin.orgresearchgate.net This ability to switch the fundamental electronic character of WTe2 from semiconducting to metallic simply by mechanical rotation opens up possibilities for novel electronic and phase-change device applications. frontiersin.org
Twist Angle (°) | PDOS Sharp Peak Position (eV) |
---|---|
0 | 1.4 frontiersin.orgfrontiersin.org |
10 | 1.3 frontiersin.org |
14 | 1.0 frontiersin.orgfrontiersin.org |
15 | 0.9 frontiersin.orgfrontiersin.org |
Emerging Research Directions and Future Outlook for Wte2 Systems
Integration into Van der Waals Heterostructures for Novel Functionalities
The ability to stack two-dimensional materials to create van der Waals heterostructures has opened up unprecedented opportunities to engineer novel electronic and spintronic functionalities. By combining WTe2 with other 2D materials, researchers can create artificial materials with properties that are not present in the individual constituents.
A significant area of exploration is the interface between WTe2 and magnetic 2D materials. For instance, in heterostructures composed of WTe2 and the ferromagnetic insulator chromium germanium telluride (Cr2Ge2Te6), proximity effects have been shown to induce ferromagnetism in the WTe2 layer. techexplorist.com This proximity-magnetized WTe2 exhibits a conducting edge, a hallmark of a ferromagnetic quantum spin Hall insulator, where the flow of electrons is unidirectional and can be controlled by an external magnetic field. techexplorist.com Such heterostructures are promising for developing smaller, more energy-efficient nanoelectronic devices. techexplorist.com
Another exciting avenue is the creation of heterostructures with other transition metal dichalcogenides (TMDs) like molybdenum ditelluride (MoTe2). Theoretical studies of in-plane H-MoTe2/T'-WTe2 heterostructures suggest the emergence of metallic characteristics and band inversion near the Fermi level, hinting at the possibility of topological properties. researchgate.net
The following table summarizes key findings in WTe2-based van der Waals heterostructures:
Heterostructure | Observed/Predicted Functionality | Potential Application |
WTe2 / Cr2Ge2Te6 | Proximity-induced ferromagnetism, ferromagnetic quantum spin Hall insulator | Spintronics, low-power nanoelectronics |
H-MoTe2 / T'-WTe2 (in-plane) | Metallic characteristics, band inversion, potential topological properties | Nanoelectronics, field-effect transistors |
Exploration of Moiré Superlattice Physics and Strong Correlation Phenomena
When two layers of a 2D material are stacked with a slight twist angle or lattice mismatch, a moiré pattern is formed, creating a periodic potential for the electrons. This moiré superlattice can dramatically alter the electronic band structure, leading to the emergence of flat bands where electron-electron interactions become dominant. This has opened a new avenue to study strongly correlated quantum phenomena.
In twisted bilayer WTe2 (tWTe2), the formation of moiré superlattices has led to the discovery of a two-dimensional anisotropic Luttinger liquid state. princeton.edu This exotic state of matter is characterized by an exceptionally high transport anisotropy and a power-law scaling behavior, which deviates from the standard Fermi liquid theory that describes most metals. princeton.edu
Furthermore, moiré patterns in WTe2 are not limited to small twist angles. Researchers have discovered one-dimensional (1D) moiré patterns in large-angle twisted bilayer WTe2, specifically at twist angles around 58° and 62°. figshare.comacs.orgacs.org These 1D moiré patterns provide a unique platform to investigate one-dimensional physics in a 2D material system. figshare.comacs.orgacs.org The complicated moiré patterns in twisted bilayer WTe2 also lead to intricate electronic structures, which can result in novel phenomena such as a giant nonlinear Hall effect. researchgate.net
The study of moiré superlattices in WTe2 and other TMDs is a rapidly evolving field, with the potential to uncover a rich phase diagram of correlated and topological states.
Pursuit of Dissipationless Interconnections in Topological WTe2 Devices
One of the most promising applications of topological materials is the development of dissipationless interconnects for next-generation electronics. In a topological insulator, the bulk of the material is insulating, while the edges or surfaces host conducting states that are topologically protected from backscattering. This means that electrons can flow along these edge channels with minimal energy loss.
Monolayer WTe2 is a confirmed two-dimensional topological insulator, exhibiting the quantum spin Hall (QSH) effect. nih.govarxiv.orgnih.govarxiv.org In the QSH state, counter-propagating edge channels have opposite spin polarizations, and this spin-momentum locking suppresses scattering from non-magnetic impurities, leading to nearly dissipationless transport. onelectrontech.com The QSH effect in monolayer WTe2 has been observed at temperatures up to 100 Kelvin, a significant step towards practical applications. arxiv.org
Microwave impedance microscopy has been used to directly visualize these conducting edge states in monolayer WTe2, confirming that conduction is strongly localized to the physical edges of the material. nih.govnih.gov Furthermore, few-layer WTe2 has been identified as a higher-order topological insulator (HOTI), hosting one-dimensional topologically protected hinge states. researchgate.netaip.org The Josephson effect in devices made from few-layer WTe2 has revealed the presence of these 1D states residing on the edges and steps of the crystal. researchgate.netacs.orgornl.gov
The robust, topologically protected edge and hinge states in WTe2 make it a prime candidate for creating dissipationless interconnects in future electronic and spintronic devices. onelectrontech.com
Theoretical and Experimental Investigations for Quantum Computing Applications
The unique topological properties of WTe2 also make it a compelling platform for the development of topological quantum computing. A key concept in this field is the use of Majorana zero modes, which are exotic quasiparticles that are their own antiparticles. These modes are predicted to be robust against local perturbations and could be used to create fault-tolerant quantum bits (qubits).
Inducing superconductivity in a topological material is a promising route to creating topological superconductivity, which can host Majorana zero modes. aip.orgarxiv.orgaip.org Research has shown that superconductivity can be induced in WTe2 through various methods, including applying pressure, electrostatic gating, and proximity to a conventional superconductor. aip.orgacs.org For instance, bringing WTe2 in contact with a normal metal like palladium has been shown to induce superconductivity at the interface. aip.orgarxiv.orgaip.org
Theoretical studies suggest that superconducting monolayer WTe2 could be a platform for higher-order topological superconductivity, hosting Majorana corner modes. arxiv.org These are zero-dimensional protected states that could be even more robust for quantum information processing. The combination of its intrinsic topological properties and the ability to induce superconductivity makes WTe2 a highly promising material for future quantum computing technologies. tdl.org
Research into WTe2 as a Platform for Thermoelectric Materials Studies
Thermoelectric materials can convert waste heat into useful electrical energy and vice versa, making them crucial for energy harvesting and solid-state cooling applications. The efficiency of a thermoelectric material is determined by its figure of merit (ZT), which is proportional to the electrical conductivity and the square of the Seebeck coefficient (a measure of the voltage generated from a temperature difference), and inversely proportional to the thermal conductivity.
WTe2 has emerged as a promising thermoelectric material due to its intrinsically low thermal conductivity. mdpi.com This is attributed to the heavy atomic mass of its constituent elements and a low Debye temperature. mdpi.com The semimetallic nature of WTe2 provides a high electrical conductivity, which is also beneficial for thermoelectric performance. ossila.commat-mall.com
Research has shown that WTe2 single crystals exhibit an ultrahigh Nernst power factor, which is a measure of the transverse thermoelectric response in a magnetic field. researchgate.netnih.gov This outperforms the conventional Seebeck power factors of many state-of-the-art thermoelectric semiconductors. researchgate.netnih.gov Furthermore, studies on monolayer WTe2 have demonstrated the potential for a significantly enhanced Seebeck coefficient and an ultrahigh power factor at low temperatures. researchgate.netaip.org
The combination of low thermal conductivity and favorable electronic properties makes WTe2 a compelling platform for fundamental studies and the development of high-performance thermoelectric devices. nih.gov
The table below highlights some of the key thermoelectric properties of WTe2:
Property | Value/Observation | Significance |
Thermal Conductivity | Anisotropic and ultra-low (e.g., 0.46 W·m⁻¹·K⁻¹) mdpi.com | Enhances the thermoelectric figure of merit (ZT) |
Nernst Power Factor | Ultrahigh (~3 Wm⁻¹K⁻²) in single crystals researchgate.netnih.gov | Superior transverse thermoelectric performance |
Seebeck Coefficient | Can be significantly enhanced in monolayer form researchgate.netaip.org | Boosts the power factor for longitudinal thermoelectric applications |
Power Factor | Ultrahigh (~14.6 W/mK² at 50 K) in monolayer WTe2 researchgate.netaip.org | Indicates high potential for efficient thermoelectric energy conversion |
Exploration of WTe2 in Catalysis Research
The development of efficient and cost-effective catalysts is crucial for various industrial processes, including the production of clean energy carriers like hydrogen. The hydrogen evolution reaction (HER), the process of generating hydrogen from water, is a key focus of this research. While platinum-based materials are currently the most effective catalysts for HER, their high cost and scarcity limit their widespread use.
Recent research has identified WTe2 as a promising candidate for HER catalysis. acs.orgresearchgate.net Its semimetallic nature provides high electrical conductivity, which is essential for efficient charge transfer during the catalytic process. acs.org The catalytic activity of WTe2 can be further enhanced through various strategies. For instance, creating nanostructured forms of WTe2, such as nanoribbons or nanowire arrays, can increase the number of active sites available for the reaction. acs.orgresearchgate.net
Theoretical studies using density functional theory (DFT) have shown that the catalytic properties of T'-phase WTe2 can be tuned through defect engineering, such as doping with non-metallic atoms like phosphorus. mdpi.com Experimental work has demonstrated that WTe2 nanoribbons exhibit a low Tafel slope, a key indicator of favorable reaction kinetics, and excellent stability over numerous cycles. acs.orgresearchgate.net
The following table summarizes the performance of WTe2-based catalysts for the hydrogen evolution reaction:
WTe2 Catalyst Form | Key Performance Metric | Reference |
WTe2 Nanoribbons | Tafel slope of 57 mV/dec | acs.org |
WTe2 Nanowire Arrays | Tafel slope of 49 mV/dec | researchgate.net |
P-doped WTe2 (theoretical) | Tunable and enhanced catalytic activity | mdpi.com |
These findings highlight the potential of WTe2 as a robust and efficient electrocatalyst for hydrogen production, offering a promising alternative to precious metal catalysts.
Q & A
Basic: What are the optimal synthesis parameters for growing high-quality WTe₂ single crystals?
Answer:
High-quality WTe₂ crystals are typically synthesized via chemical vapor transport (CVT) using iodine as a transport agent. Optimal parameters include:
- Temperature gradient : 700°C (source) to 650°C (sink) for 7–10 days .
- Precursor stoichiometry : Tungsten and tellurium in a 1:2 molar ratio, with excess tellurium to compensate for volatility.
- Post-synthesis characterization : X-ray diffraction (XRD) for phase identification, transmission electron microscopy (TEM) for defect analysis, and energy-dispersive X-ray spectroscopy (EDS) for stoichiometric validation .
Basic: How do structural defects in WTe₂ influence its electrical transport properties?
Answer:
Defects such as vacancies or grain boundaries can significantly alter carrier mobility and magnetoresistance. Methodologies include:
- Defect engineering : Controlled introduction of vacancies via annealing in tellurium-deficient environments.
- Transport measurements : Four-probe resistivity and Hall effect measurements under varying temperatures (2–300 K) to correlate defect density with carrier scattering .
Advanced: How can conflicting reports on WTe₂’s topological surface states be resolved?
Answer:
Contradictions arise from sample quality and measurement conditions. A multi-technique approach is critical:
- Angle-resolved photoemission spectroscopy (ARPES) : Resolves surface vs. bulk contributions by probing electronic band structure under ultra-high vacuum.
- Scanning tunneling microscopy (STM) : Maps surface topography and local density of states at atomic resolution.
- Density functional theory (DFT) : Validates experimental observations by modeling defect-free surfaces .
Advanced: What methodologies effectively probe the nonlinear optical response of WTe₂?
Answer:
WTe₂’s broken inversion symmetry enables strong second-harmonic generation (SHG). Key methods include:
- Pump-probe spectroscopy : Quantifies carrier dynamics and exciton lifetimes under femtosecond laser excitation.
- Polarization-resolved SHG : Maps crystal orientation and domain boundaries.
- Terahertz time-domain spectroscopy : Measures nonlinear conductivity in the THz regime, critical for optoelectronic applications .
Basic: What are the challenges in achieving consistent stoichiometry in WTe₂ thin films?
Answer:
Stoichiometric drift during sputtering or chemical vapor deposition (CVD) is common. Mitigation strategies:
- In-situ monitoring : Use X-ray photoelectron spectroscopy (XPS) or Rutherford backscattering spectrometry (RBS) during growth.
- Post-deposition annealing : Optimize temperature (250–400°C) and chalcogen pressure to restore stoichiometry .
Advanced: How does layer stacking configuration affect electronic correlations in WTe₂ heterostructures?
Answer:
Interlayer twist angles and stacking order modulate charge density waves and superconductivity. Approaches include:
- Molecular beam epitaxy (MBE) : Precision-controlled layer-by-layer growth.
- Cross-sectional STEM : Visualizes stacking sequences and interfacial defects.
- Magnetotransport studies : Identifies anomalies in quantum oscillations tied to stacking-induced symmetry breaking .
Basic: Which characterization techniques are critical for confirming the crystal structure of WTe₂?
Answer:
- XRD : Confirms the orthorhombic (Td) phase via Bragg peak indexing.
- Raman spectroscopy : Detects phonon modes (e.g., A₁g and B₂g peaks) sensitive to layer thickness and strain.
- Selected-area electron diffraction (SAED) : Validates crystallographic orientation in TEM .
Advanced: What experimental designs minimize environmental oxidation during WTe₂ device fabrication?
Answer:
WTe₂ oxidizes rapidly in air. Solutions include:
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